molecular formula C15H14Cl2F6N2O4 B2978644 N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-73-2

N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2978644
CAS No.: 338404-73-2
M. Wt: 471.18
InChI Key: UKTQSOGJCMLDIW-UHFFFAOYSA-N
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Description

N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a useful research compound. Its molecular formula is C15H14Cl2F6N2O4 and its molecular weight is 471.18. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are AURKA and VEGFR-2 . These proteins play crucial roles in cell proliferation and angiogenesis, respectively, making them important targets for anti-cancer therapies .

Mode of Action

The compound interacts with its targets through a hydrogen bond formed by the bridging -NH group with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, thereby affecting the cellular processes they regulate .

Biochemical Pathways

The inhibition of AURKA and VEGFR-2 disrupts the pathways they are involved in. AURKA is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest . On the other hand, VEGFR-2 is involved in angiogenesis, and its inhibition can prevent the formation of new blood vessels, a process often exploited by cancer cells for growth and metastasis .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted to be favorable, as most of the synthesized compounds were found to follow Lipinski’s rule of 5 . This rule is a guideline for the drug-likeness or pharmaceutical properties of a compound, suggesting that the compound may have good bioavailability.

Result of Action

The compound has demonstrated potential anti-cancer effects. In vitro studies have shown that it has cytotoxic and apoptotic effects on a human glioblastoma cancer cell line (LN229) . The derivatives of the compound were found to have IC50 values of 9.48, 12.16, and 6.43 g/mL, indicating their efficacy against glioblastoma cells .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules The nature of these interactions is likely dependent on the specific biochemical context and the presence of other molecules

Cellular Effects

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2-dichloroacetamide may have various effects on cells and cellular processes. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism The specific effects of this compound on cells are likely dependent on the cell type and the specific cellular context

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2-dichloroacetamide may vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2-dichloroacetamide may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Properties

IUPAC Name

N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2F6N2O4/c16-11(17)13(27)25-4-3-24-12(26)9-5-8(28-6-14(18,19)20)1-2-10(9)29-7-15(21,22)23/h1-2,5,11H,3-4,6-7H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQSOGJCMLDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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